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Compound of Interest

Compound Name: 1-Diazo-2-butanone

Cat. No.: B8460531

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-Diazo-2-
butanone, a key building block in organic synthesis. Due to the limited availability of directly
published experimental spectra for this specific compound, this guide combines data from
analogous compounds, theoretical predictions, and established spectroscopic principles to offer

a comprehensive characterization.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 1-Diazo-2-
butanone. These values are derived from the analysis of similar a-diazo ketones and the
known effects of the diazo and carbonyl functional groups on NMR and IR spectra. For
comparison, experimental data for the related compound, 2-butanone, is also provided.

Table 1: Predicted *H NMR Spectroscopic Data for 1-
Diazo-2-butanone
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Predicted
Chemical Shift  Multiplicity

(3, ppm)

Protons

Coupling
Constant (J,
Hz)

Notes

CH (diazo) ~5.0-55 Singlet

The methine
proton of the
diazo group is
typically found in
this region as a

sharp singlet.

CH: ~23-27 Quartet

~7.4

The methylene
protons adjacent
to the carbonyl
group are
deshielded and
split by the
neighboring

methyl protons.

CHs ~10-1.2 Triplet

~7.4

The terminal
methyl protons
are in a typical
alkyl region and
are split by the
adjacent
methylene

protons.

Table 2: Predicted **C NMR Spectroscopic Data for 1-

Diazo-2-butanone
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Predicted Chemical Shift

Carbon Notes
(3, ppm)
The carbonyl carbon of an o-
C=0 ~190 - 200 diazo ketone is significantly
deshielded.
The carbon of the diazo group
C=Nz2 ~45-55 appears in a characteristic
upfield region.
The methylene carbon
CH2 ~35-40 _
adjacent to the carbonyl group.
CHs ~7-10 The terminal methyl carbon.

For comparison, the experimental 3C NMR chemical shifts for 2-butanone are approximately
209.3 ppm (C=0), 36.9 ppm (CHz), 29.4 ppm (CHs adjacent to C=0), and 7.9 ppm (CHs

terminal)[1][2][3].

Table 3: Predicted IR Spectroscopic Data for 1-Diazo-2-

butanone
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) Predicted .
Functional Group . Intensity Notes
Absorption (cm~?)

This is a highly
characteristic and
C=Nz2 (stretching) ~ 2100 - 2150 Strong, Sharp intense absorption for

the diazo functional

group.

The carbonyl stretch
in a-diazo ketones is

shifted to a lower

C=0 (stretching) ~ 1630 - 1650 Strong
wavenumber due to
resonance with the
diazo group.
Typical C-H stretching
C-H (sp3, stretching) ~ 2900 - 3000 Medium vibrations of the ethyl

group.

For comparison, the characteristic C=0 stretching vibration for 2-butanone appears around
1700-1725 cm~1[4][5][6].

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of 1-Diazo-2-
butanone are not readily available, the following are generalized procedures based on the
synthesis and characterization of similar a-diazo ketones.

General Protocol for NMR Spectroscopy

o Sample Preparation: A solution of 1-Diazo-2-butanone (typically 5-10 mg) is prepared in a
deuterated solvent (e.g., CDClIs, ~0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount
of tetramethylsilane (TMS) is often added as an internal standard (0O ppm).

e 1H NMR Spectroscopy: The *H NMR spectrum is acquired on a spectrometer operating at a
frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number
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of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a
spectral width that encompasses the expected chemical shift range.

13C NMR Spectroscopy: The 33C NMR spectrum is typically acquired on the same instrument
using a broadband probe. Proton decoupling is employed to simplify the spectrum to single
lines for each unique carbon atom. A larger number of scans is usually required for 13C NMR
compared to *H NMR to obtain an adequate signal-to-noise ratio.

General Protocol for IR Spectroscopy

Sample Preparation: For a liquid sample like 1-Diazo-2-butanone, the IR spectrum can be
obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform or carbon
tetrachloride) can be prepared and placed in a solution cell.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the salt plates (or the solvent) is first recorded and
then automatically subtracted from the sample spectrum. The data is typically collected over
the range of 4000-400 cm™1,

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of an a-diazo ketone like 1-Diazo-2-butanone.
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Caption: Workflow for the synthesis and spectroscopic analysis of 1-Diazo-2-butanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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